molecular formula C15H8N2O3 B2486569 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 303995-53-1

1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

Cat. No.: B2486569
CAS No.: 303995-53-1
M. Wt: 264.24
InChI Key: ZGNGOUQEYQQHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structural framework, which combines chromene and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione typically involves a multicomponent condensation reaction. One efficient method reported involves the use of salicylaldehyde derivatives, malononitrile dimer, and active methylene compounds in the presence of polyethylene glycol-400 as a green solvent. The reaction is carried out at 80°C, resulting in high yields and a simple work-up procedure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the catalyst-free, one-pot synthesis approach mentioned above offers a scalable and eco-friendly route that could be adapted for industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is unique due to its fused heterocyclic structure, which combines the properties of both chromene and naphthyridine. This integration enhances its biological activity and luminescent properties, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

2H-chromeno[2,3-b][1,6]naphthyridine-1,11-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O3/c18-13-8-3-1-2-4-12(8)20-15-10(13)7-9-11(17-15)5-6-16-14(9)19/h1-7H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNGOUQEYQQHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CNC(=O)C4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.